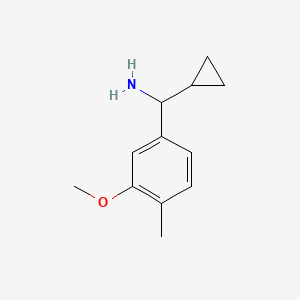

Cyclopropyl(3-methoxy-4-methylphenyl)methanamine

CAS No.:

Cat. No.: VC16212348

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | cyclopropyl-(3-methoxy-4-methylphenyl)methanamine |

| Standard InChI | InChI=1S/C12H17NO/c1-8-3-4-10(7-11(8)14-2)12(13)9-5-6-9/h3-4,7,9,12H,5-6,13H2,1-2H3 |

| Standard InChI Key | LKRGYJOMVPAMIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C2CC2)N)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a methanamine group (–CH2NH2) bonded to a cyclopropyl ring and a 3-methoxy-4-methylphenyl moiety. Key features include:

-

Cyclopropyl group: A three-membered carbocycle known to enhance metabolic stability and influence conformational rigidity in drug candidates .

-

3-Methoxy-4-methylphenyl group: A disubstituted aromatic system where methoxy (–OCH3) and methyl (–CH3) groups occupy adjacent positions, potentially modulating electronic and steric interactions with biological targets .

-

Methanamine backbone: Provides a primary amine functional group, often critical for hydrogen bonding with receptor sites .

Table 1. Key structural components and their hypothesized roles

Synthetic Methodologies

Precursor Synthesis

Pharmacological Profiling of Structural Analogs

Table 2. Selectivity profiling of cyclopropyl-containing kinase inhibitors

| Compound | DDR2 IC50 (nM) | RET Inhibition (%) | Flt3 Inhibition (%) |

|---|---|---|---|

| 22 | 2.2 ± 0.1 | 97.2 | 80.3 |

| 35 | 4.3 ± 0.7 | 50.7 | 37.1 |

| 36 | 6.1 ± 0.5 | –18.6 | 0 |

Physicochemical and ADME Properties

Computed Properties (Analogs)

The PubChem entry for 4-cyclopropyl-3-methylaniline (CID 62489809) provides baseline data :

-

Molecular formula: C10H13N (cyclopropyl(3-methoxy-4-methylphenyl)methanamine would be C12H17NO).

-

LogP: Estimated 2.1–2.8 (moderate lipophilicity).

-

Hydrogen bond donors/acceptors: 1/2, suggesting moderate solubility in aqueous media .

Metabolic Stability

Cyclopropyl groups resist oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life compared to straight-chain alkyl analogs .

Challenges and Future Directions

-

Synthetic optimization: Improving yield in N-cyclopropylation steps.

-

Selectivity profiling: Screening against kinase panels to identify off-target effects.

-

In vivo efficacy studies: Evaluating pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume